beta-Naphthyl triphosphate

CAS No.: 51783-02-9

Cat. No.: VC1714053

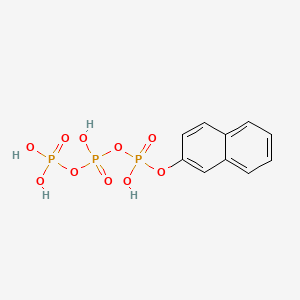

Molecular Formula: C10H11O10P3

Molecular Weight: 384.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51783-02-9 |

|---|---|

| Molecular Formula | C10H11O10P3 |

| Molecular Weight | 384.11 g/mol |

| IUPAC Name | [hydroxy(naphthalen-2-yloxy)phosphoryl] phosphono hydrogen phosphate |

| Standard InChI | InChI=1S/C10H11O10P3/c11-21(12,13)19-23(16,17)20-22(14,15)18-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,14,15)(H,16,17)(H2,11,12,13) |

| Standard InChI Key | NYUIAJGELBOUPK-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Introduction

Chemical Structure and Properties

Beta-Naphthyl triphosphate consists of a naphthalene ring substituted with a triphosphate group, creating a structural analog to adenosine triphosphate. This distinctive molecular architecture contributes to its characteristic spectroscopic and biochemical properties. The compound's chemical formula begins with C₁₀H₁, corresponding to the beta-naphthyl portion of the molecule.

The molecule's triphosphate chain is attached to the beta-naphthyl group, which differentiates it from other naphthyl derivatives. This configuration is crucial for its biological activity and spectroscopic characteristics. The triphosphate group enables the compound to participate in enzymatic reactions similar to those involving adenosine triphosphate, making it an excellent substrate for various enzymes involved in nucleotide hydrolysis.

The hydrolysis of beta-Naphthyl triphosphate results in the formation of beta-naphthyl diphosphate and inorganic phosphate, a reaction that can be monitored spectrophotometrically due to the compound's inherent fluorescent properties . This reaction is particularly significant in the study of muscle contraction mechanisms, as it mimics the energetic processes that power muscular movement.

Synthesis Methods

The synthesis of beta-Naphthyl triphosphate has been well-documented in scientific literature. Researchers have developed methods to synthesize this compound from beta-naphthyl monophosphate using inorganic phosphate (Pi) and N,N'-dicyclohexylcarbodiimide as a coupling agent . This synthetic route represents one of several approaches to creating fluorescent organic phosphates, including beta-naphthyl diphosphate and beta-naphthyl tetraphosphate.

The synthesis procedure typically involves a controlled phosphorylation reaction that attaches phosphate groups to the beta-naphthyl core structure. The reaction conditions must be carefully optimized to ensure the formation of the triphosphate derivative rather than di- or tetraphosphate compounds. The purification process is equally important to obtain beta-Naphthyl triphosphate with the high purity required for biochemical applications.

These synthesis methods have been refined over time to improve yield and purity, enabling researchers to produce sufficient quantities of beta-Naphthyl triphosphate for various biochemical studies. The availability of reliable synthesis protocols has been instrumental in expanding the use of this compound in research settings, contributing to our understanding of enzyme kinetics and protein-ligand interactions.

Spectroscopic Characteristics

One of the most valuable properties of beta-Naphthyl triphosphate is its distinctive absorption spectrum, which differs significantly from that of beta-naphthyl diphosphate in the range of 290-335 nm . This spectral difference provides a means to continuously monitor the hydrolysis of beta-Naphthyl triphosphate using spectrophotometric methods, offering valuable insights into enzyme kinetics and reaction mechanisms.

The fluorescence properties of beta-Naphthyl triphosphate are particularly noteworthy in biochemical research. When this compound binds to proteins such as hemoglobin, its fluorescence is completely quenched . This characteristic enables researchers to quantitatively measure binding interactions by monitoring changes in fluorescence intensity, providing a sensitive and reliable method for studying protein-ligand interactions.

The relationship between the spectroscopic properties of beta-Naphthyl triphosphate and its molecular structure has been extensively studied. The naphthalene ring system serves as the fluorophore, while the triphosphate group influences both the binding properties and the spectral characteristics of the molecule. This structure-property relationship is essential for understanding the behavior of beta-Naphthyl triphosphate in biological systems.

Interactions with Enzymes

Beta-Naphthyl triphosphate serves as a substrate for various enzymes involved in nucleotide hydrolysis. Heavy meromyosin, a proteolytic fragment of myosin that retains adenosine triphosphatase activity, effectively hydrolyzes beta-Naphthyl triphosphate . This hydrolysis reaction produces beta-naphthyl diphosphate and inorganic phosphate, mirroring the hydrolysis of adenosine triphosphate that powers muscle contraction.

The hydrolysis of beta-Naphthyl triphosphate by heavy meromyosin exhibits several notable characteristics. First, it is competitively inhibited by adenosine triphosphate, indicating that both compounds bind to the same active site on the enzyme . This competitive relationship allows researchers to use beta-Naphthyl triphosphate as a tool to study adenosine triphosphate hydrolysis indirectly.

Second, unlike adenosine triphosphate hydrolysis, the hydrolysis of beta-Naphthyl triphosphate by heavy meromyosin is monotonously inhibited by treatment with p-hydroxymercuribenzoate . This differential response to chemical modification provides additional insights into the mechanisms of enzyme-substrate interactions and the structural requirements for enzymatic activity.

The kinetic parameters of beta-Naphthyl triphosphate hydrolysis by heavy meromyosin have been determined under various conditions, providing valuable information about the enzyme's catalytic mechanism. These studies have contributed to our understanding of the molecular basis of muscle contraction and the role of nucleotide hydrolysis in this process.

Fluorometric Methods for Kinetic Analysis

A significant advancement in the study of beta-Naphthyl triphosphate has been the development of fluorometric methods for estimating kinetic parameters of its hydrolysis by acto-heavy meromyosin . These methods enable researchers to determine various kinetic parameters, including product inhibition constants, by monitoring changes in fluorescence intensity during the reaction.

The fluorometric approach takes advantage of the intrinsic fluorescence properties of beta-Naphthyl triphosphate and its hydrolysis products. By measuring the fluorescence intensity changes that accompany the hydrolysis reaction, researchers can track the reaction progress in real-time, providing detailed kinetic information that would be difficult to obtain using other methods.

The concurrent hydrolysis of adenosine triphosphate and beta-Naphthyl triphosphate by acto-heavy meromyosin has been studied in detail, resulting in the determination of seventeen parameters in the reaction scheme . These parameters include association constants between F-actin and substrate-free or substrate-bound heavy meromyosin, providing a comprehensive picture of the enzymatic reaction mechanism.

Table 1: Comparison of Beta-Naphthyl Triphosphate and Adenosine Triphosphate in Enzymatic Reactions

The kinetic parameters estimated for adenosine triphosphate hydrolysis using the competitive inhibition of beta-Naphthyl triphosphate hydrolysis have shown good agreement with values reported in the literature . This validation supports the reliability of beta-Naphthyl triphosphate as a tool for studying enzyme kinetics and confirms its utility in biochemical research.

Biochemical Equilibrium Studies

The equilibrium binding of beta-Naphthyl triphosphate to proteins such as bovine oxyhemoglobin has been studied using fluorescence quenching techniques . These studies have revealed that bovine oxyhemoglobin has more than one binding site for beta-Naphthyl triphosphate, with one site exhibiting particularly strong binding affinity.

Research has shown that the logarithms of association constants for beta-naphthyl phosphates depend linearly on the net charges of these phosphates at any pH . This relationship can be explained by electrostatic effects using a simple charge model, where the average positive net charges in oxyhemoglobin involved in binding beta-Naphthyl triphosphate vary as a function of pH.

The binding of beta-Naphthyl triphosphate to proteins can be competitively inhibited by other phosphate compounds, such as inositol hexaphosphate, tripolyphosphate, and pyrophosphate . This competitive binding relationship has been exploited to determine the association constants of non-fluorescent phosphates by measuring the recovery of fluorescence intensity upon the release of bound beta-Naphthyl triphosphate.

These equilibrium binding studies have provided valuable information about the thermodynamics of protein-ligand interactions, complementing the kinetic studies of beta-Naphthyl triphosphate hydrolysis. Together, these approaches offer a comprehensive view of the behavior of beta-Naphthyl triphosphate in biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume